ANGPT1 Human Pre-designed siRNA Set A

AMPK activation potency comparison EC50

Choose PT1 (CAS 331002-70-1) for unique LKB1-independent AMPK activation and γ1-AMPK complex selectivity, essential for skeletal muscle and cancer model research. Unlike other activators, PT1 ensures reproducible results in LKB1-null systems and avoids confounding ion channel blockade. For research use only; verify regulatory compliance.

Molecular Formula C23H16ClN3O6S
Molecular Weight 497.9 g/mol
CAS No. 331002-70-1
Cat. No. B12042196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANGPT1 Human Pre-designed siRNA Set A
CAS331002-70-1
Molecular FormulaC23H16ClN3O6S
Molecular Weight497.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3
InChIInChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)
InChIKeyRTHRCOIONCZINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PT1 (CAS 331002-70-1) AMPK Activator: Core Identity and Procurement Profile


2-Chloro-5-((5-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-4-oxo-2-thiazolyl)amino)benzoic acid, universally designated as PT1 (CAS 331002-70-1), is a low-molecular-weight (497.91 g/mol) furan-thiazolone-benzoic acid hybrid that functions as an AMP-activated protein kinase (AMPK) activator [1]. Identified as a direct activator of the AMPK α-subunit via antagonism of autoinhibition, PT1 is supplied as a crystalline solid with solubility in DMSO and DMF, and is intended exclusively for laboratory research applications .

Why PT1 Cannot Be Substituted with Generic AMPK Activators: A Procurement and Experimental Rationale


Generic substitution among AMPK activators is not scientifically tenable due to profound divergences in isoform selectivity, mechanism of action, and cellular context dependence. Unlike direct allosteric activators such as A-769662 or ZLN024 that engage the β or γ subunits, PT1 activates AMPK through a distinct mechanism—originally characterized as antagonism of the α-subunit autoinhibitory domain, and later shown to involve indirect activation via respiratory chain inhibition [1]. This mechanistic divergence translates into unique functional selectivity profiles, including γ1-subunit preference in intact skeletal muscle and LKB1-independent activation, which cannot be replicated by other activators [2]. Consequently, substituting PT1 with another AMPK activator will yield fundamentally different biological outcomes, undermining experimental reproducibility and target validation.

Quantitative Differentiation of PT1: Evidence-Based Comparator Analysis for Procurement Decisions


Potency Differential: PT1 Exhibits ~2.7-Fold Lower EC50 Than A-769662 and >18,000-Fold Lower Than Metformin for AMPK Activation

PT1 activates the AMPK α1β1γ1 heterotrimer with an EC50 of 0.3 μM, representing approximately 2.7-fold higher potency than A-769662 (EC50 = 0.8 μM) and over four orders of magnitude greater potency than metformin (EC50 = 5,576–7,817 μM in cellular assays) [1]. ZLN024, a structurally distinct allosteric activator, shows an EC50 of 0.42 μM for the same α1β1γ1 complex—approximately 1.4-fold less potent than PT1—and displays highly variable potency across other subunit combinations (range: 0.13–1.1 μM) [2]. The quantitative potency advantage of PT1 enables lower working concentrations and reduces the likelihood of off-target effects associated with high-dose compound exposure.

AMPK activation potency comparison EC50 α1β1γ1 heterotrimer

γ1-Subunit Selectivity: PT1 Provides Isoform Discrimination Unavailable from Pan-AMPK Activators

In incubated mouse skeletal muscle, PT1 selectively increases the activity of γ1-containing AMPK complexes while exhibiting no activation of γ3-containing complexes [1]. This contrasts with A-769662, which selectively activates β1-containing complexes, and ZLN024, which activates all tested heterotrimer combinations (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1) without reported γ-isoform discrimination [2]. PT1's selective increase of γ1-complex activity enables dissection of γ1-specific signaling pathways, including ULK1 phosphorylation at Ser555, without confounding activation of γ3-regulated substrates such as TBC1D1 or ACC2 [1]. This functional discrimination is not achievable with pan-AMPK activators.

AMPK γ subunit isoform selectivity skeletal muscle γ1-selective

Mechanistic Divergence: PT1 Activates AMPK via Mitochondrial Inhibition, Not Direct Allosteric Modulation

PT1 activates AMPK indirectly by inhibiting the mitochondrial respiratory chain, leading to increased cellular AMP:ATP and ADP:ATP ratios that trigger AMPK activation through the canonical energy-sensing pathway [1]. In contrast, A-769662 and ZLN024 are direct allosteric activators that bind to specific subunit sites (β-subunit for A-769662; mechanism not fully defined for ZLN024) without elevating cellular AMP levels [2]. Consistent with this indirect mechanism, PT1 fails to activate AMPK in HEK-293 cells expressing the AMP-insensitive R299G mutant of AMPK-γ1, whereas direct allosteric activators would be expected to bypass this requirement [1]. Additionally, PT1 activates AMPK in HeLa cells lacking the upstream kinase LKB1, demonstrating LKB1 independence [3].

AMPK mechanism mitochondrial respiration indirect activation AMP:ATP ratio

Defined Purity Specifications: PT1 Available at ≥98% HPLC Purity for Reproducible Experimental Outcomes

Commercially sourced PT1 is supplied with a purity specification of ≥98% as determined by HPLC, as documented by multiple independent vendors . This high-purity standard, coupled with defined solubility parameters (e.g., soluble to 100 mM in DMSO, 1 mg/mL in DMF, and 5 mg/mL in DMSO with warming), ensures batch-to-batch consistency . In contrast, earlier AMPK activators such as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) are known to exhibit variable purity profiles and off-target effects due to ZMP accumulation, while metformin's cellular effects are confounded by its pleiotropic actions beyond AMPK. The defined purity and solubility specifications of PT1 minimize variability in biological assays, enhancing experimental reproducibility.

purity specification HPLC quality control reproducibility

Divergent Acute Functional Profile: PT1 Does Not Block Voltage-Gated Sodium Channels, Distinguishing It from A-769662

Acute application of PT1 (30 μM or 100 μM) has no effect on action potential firing in rat trigeminal ganglion neurons, whereas the AMPK activator A-769662 acutely inhibits action potential firing and directly blocks voltage-gated sodium channels (VGSC) with an IC50 of approximately 10 μM in Nav1.7-transfected cells [1]. This functional divergence indicates that A-769662 possesses an additional, AMPK-independent mechanism (direct VGSC blockade) that confounds the interpretation of AMPK-specific effects in neuronal and pain models [1]. PT1 lacks this off-target VGSC-blocking activity, making it a cleaner tool for isolating AMPK-dependent mechanisms in neuronal excitability studies.

voltage-gated sodium channels VGSC off-target effects analgesic research

Cellular Efficacy in Metabolic Models: PT1 Dose-Dependently Reduces Hepatic Lipid Content via LKB1-Independent AMPK Activation

In human hepatoma HepG2 cells, PT1 dose-dependently reduces cellular triacylglycerol and cholesterol content, with this effect being abolished by the AMPK inhibitor compound C, confirming AMPK-dependent mechanism [1]. The reduction in hepatic lipid content occurs via LKB1-independent AMPK activation, a feature not shared by all AMPK activators [1]. While ZLN024 also reduces hepatic lipid content in db/db mice, it requires in vivo dosing of 15 mg/kg/day to achieve this effect and operates via direct allosteric activation [2]. PT1's LKB1 independence makes it particularly valuable for studies in LKB1-deficient cellular contexts (e.g., certain cancer cell lines, Peutz-Jeghers syndrome models) where LKB1-dependent activators are ineffective.

hepatic lipid triacylglycerol HepG2 metabolic disease

Optimal Research and Industrial Applications for PT1 Based on Quantified Evidence


AMPK Isoform-Specific Signaling Studies in Skeletal Muscle Biology

PT1 is the tool of choice for isolating γ1-containing AMPK complex functions in intact skeletal muscle preparations. Its selective activation of γ1- but not γ3-containing complexes enables unambiguous assessment of γ1-specific downstream signaling, including ULK1 Ser555 phosphorylation, without confounding contributions from γ3-regulated pathways such as TBC1D1 or ACC2 phosphorylation [1]. This application is supported by direct head-to-head evidence demonstrating that other AMPK activators (e.g., A-769662, ZLN024) lack this γ-isoform discrimination [2].

LKB1-Deficient Cellular Models for Cancer and Metabolic Research

PT1 is uniquely suited for studies requiring AMPK activation in LKB1-deficient cellular contexts, including HeLa cells and certain cancer models harboring LKB1 mutations. PT1 activates AMPK and induces ACC phosphorylation in HeLa cells lacking LKB1, whereas direct allosteric activators such as ZLN024 require pre-phosphorylation of Thr-172 by upstream kinases [1]. This LKB1 independence makes PT1 an essential tool for validating AMPK-dependent biology in Peutz-Jeghers syndrome models and LKB1-null cancer cell lines [2].

Cardiomyocyte Protection and Autophagy Induction Studies

PT1 induces autophagy in cardiomyocytes following oxygen-glucose deprivation/reoxygenation injury, resulting in improved cell survival [1]. The compound's EC50 of 0.3 μM for AMPK α1β1γ1 activation provides a defined potency benchmark for dose-response studies in cardiac ischemia-reperfusion models. The mechanistic understanding that PT1 activates AMPK indirectly via respiratory chain inhibition and increased AMP:ATP ratio offers a physiologically relevant activation paradigm for studying AMPK-mediated cardioprotection [2].

Neuronal AMPK Signaling Without VGSC Off-Target Confounding

For investigators studying AMPK function in sensory neurons or pain pathways, PT1 provides a cleaner pharmacological profile than A-769662. Unlike A-769662, which directly blocks voltage-gated sodium channels with an IC50 of ~10 μM, PT1 lacks acute VGSC-blocking activity at concentrations up to 100 μM [1]. This enables specific interrogation of AMPK-dependent modulation of neuronal excitability without the confounding influence of direct ion channel blockade, which is critical for accurate mechanistic interpretation in analgesic target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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